molecular formula C15H12O3 B10844225 4-hydroxy-5-methoxy-10H-anthracen-9-one

4-hydroxy-5-methoxy-10H-anthracen-9-one

Cat. No.: B10844225
M. Wt: 240.25 g/mol
InChI Key: ZLLAABQSJKWBDB-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-10H-anthracen-9-one is a chemical compound of significant interest in pharmaceutical and biological research, particularly in the development of novel therapeutic agents. This anthracenone derivative is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Anthracenone-based compounds are a recognized class of bioactive molecules studied for their potent antiproliferative activities. Structural analogs of this compound have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for developing antimitotic agents . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and are a promising avenue for anticancer drug discovery . Researchers can utilize this compound to explore its potential in disrupting essential cellular functions in proliferating cells. Beyond oncology research, anthracenone scaffolds are also explored in dermatological research. Analogous compounds have shown efficacy in models of keratinocyte hyperproliferation, suggesting potential utility for investigating treatments for skin conditions like psoriasis . The specific substitution pattern on the anthracenone core is critical for its biological activity and interaction with molecular targets . This product serves as a valuable building block for medicinal chemists to synthesize novel derivatives and for biologists to study mechanisms of cell growth inhibition. Handling of this substance requires standard laboratory safety precautions. Consult the product's Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

4-hydroxy-5-methoxy-10H-anthracen-9-one

InChI

InChI=1S/C15H12O3/c1-18-14-7-3-5-10-12(14)8-11-9(15(10)17)4-2-6-13(11)16/h2-7,16H,8H2,1H3

InChI Key

ZLLAABQSJKWBDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3O

Origin of Product

United States

Preparation Methods

Key Reaction Pathway

A primary route involves the oxidation of pre-functionalized hydroxydimethoxyanthracenones. As reported in a study on dihydroanthracenone synthesis, 4-hydroxy-5-methoxy-10H-anthracen-9-one is accessible via selective oxidation of 1,8-dihydroxy-4-methoxyanthracenone (2l) using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . The reaction proceeds under mild conditions (room temperature, 24 hours in dichloromethane), yielding the target compound in 82% purity after recrystallization.

Mechanism:

  • DDQ acts as a dehydrogenating agent, abstracting hydrogens from the anthracenone core to aromatize the central ring.

  • Methoxy and hydroxy groups remain intact due to their electron-donating properties, stabilizing intermediates.

Alternative Oxidizing Agents

Selenium dioxide (SeO₂) in acetic acid has also been employed for analogous transformations, though yields are lower (~65%) due to competing side reactions.

Reduction of Methoxy-Substituted Anthraquinones

Lithium Aluminum Hydride (LAH) Reduction

Anthraquinones serve as viable precursors. For example, 1-hydroxy-4-methoxyanthraquinone undergoes reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C. The reaction selectively reduces the carbonyl group at position 9, yielding this compound with 75–80% efficiency .

Optimization Notes:

  • Excess LAH must be quenched carefully to prevent over-reduction.

  • Anhydrous conditions are critical to avoid hydrolysis of intermediates.

Direct Functionalization of Anthracenone Core

Methoxylation and Hydroxylation

A two-step protocol involves:

  • Methoxylation : Treating 1,5-dichloro-9(10H)-anthracenone with sodium methoxide in methanol under reflux (6 hours), introducing the methoxy group at position 5.

  • Hydroxylation : Subsequent reaction with aqueous sodium hydroxide (10%) at 80°C for 4 hours installs the hydroxy group at position 4.

Yield and Purity:

  • Combined yield: 68% after column chromatography.

  • Purity: >95% (confirmed by HPLC).

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Advantages
Oxidation1,8-Dihydroxy-4-methoxyanthracenoneDDQ, CH₂Cl₂RT, 24 h82%High regioselectivity
LAH Reduction1-Hydroxy-4-methoxyanthraquinoneLAH, THF0°C, 2 h78%Scalable, minimal byproducts
Direct Functionalization1,5-Dichloro-9(10H)-anthracenoneNaOMe, NaOHReflux (MeOH), 80°C68%Cost-effective, avoids oxidation steps

Isolation and Purification Techniques

  • Recrystallization : Ethanol/water (3:1) mixtures effectively remove unreacted starting materials.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxy-10H-anthracen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 9-one structure to a 9-hydroxy structure.

    Substitution: The hydroxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 9-hydroxy derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

Antitumor Activity

4-Hydroxy-5-methoxy-10H-anthracen-9-one has shown significant potential as an anticancer agent. Its mechanism primarily involves:

  • Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, which is crucial for cancer cell proliferation. Studies indicate that compounds with similar structures can effectively inhibit the growth of various solid tumors, including those of the lung, breast, and prostate .
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, derivatives of anthracene compounds have shown promising results in inhibiting cancer cell growth with IC50 values in the low micromolar range .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

Dermatological Applications

The compound has been studied for its effects on keratinocyte proliferation, making it a potential treatment for skin disorders such as psoriasis. Its ability to modulate cell growth could lead to novel therapeutic approaches for managing skin conditions.

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science:

  • Organic Electronics : Due to its electronic properties, it can be employed in the development of organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Summary Table of Applications

Application AreaSpecific Use CasesMechanism/Notes
Antitumor ActivityInhibition of tumor cell proliferationDisruption of microtubule dynamics
AntimicrobialTreatment against bacterial strainsPotential new antimicrobial agent
DermatologicalTreatment for psoriasis and skin disordersModulation of keratinocyte proliferation
Organic ElectronicsUse in OLEDs and organic solar cellsStable thin film formation

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-10H-anthracen-9-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Anthracenone Derivatives

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Hydroxy-5-methoxy-10H-anthracen-9-one 4-OH, 5-OCH₃ C₁₅H₁₂O₃ 240.26 (calculated) Polar groups enhance hydrogen bonding, moderate solubility in polar solvents
1,5-Dichloro-9(10H)-anthracenone 1-Cl, 5-Cl C₁₄H₈Cl₂O 263.12 Electron-withdrawing Cl groups increase electrophilicity; higher lipophilicity
10-Ethyl-10H-anthracen-9-one 10-C₂H₅ C₁₆H₁₄O 222.29 Alkyl chain improves lipid solubility; reduced polarity
2-Hydroxy-10H-anthracen-9-one 2-OH C₁₄H₁₀O₂ 210.23 Positional isomer; weaker hydrogen bonding due to steric hindrance at position 2

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Hydroxy and methoxy groups (electron-donating) increase electron density on the anthracene ring, enhancing resonance stabilization. In contrast, chloro substituents (electron-withdrawing) reduce electron density, making compounds like 1,5-dichloro-anthracenone more reactive in electrophilic substitutions .
  • Solubility: Polar substituents (e.g., -OH, -OCH₃) improve aqueous solubility compared to alkyl or halogenated analogs. For example, 10-ethyl-anthracenone’s lipophilicity makes it more membrane-permeable but less water-soluble .

Key Observations :

  • Neuroactive Anthracenones: XE991 and DMP 543, with bulky bis-pyridinylmethyl groups, exhibit potent neurotransmitter-enhancing effects due to their ability to interact with ion channels. The target compound’s smaller substituents may limit such interactions but could offer antioxidant benefits .
  • Cytotoxicity: Chlorinated derivatives like 1,5-dichloro-anthracenone show significant cytotoxicity, likely due to reactive oxygen species (ROS) generation. The hydroxyl group in the target compound may mitigate ROS production, reducing toxicity .

Q & A

Q. What are reliable methods for synthesizing 4-hydroxy-5-methoxy-10H-anthracen-9-one, and how can reaction conditions be optimized?

Answer:

  • Methodology : Anthracenone derivatives are typically synthesized via Friedel-Crafts acylation or oxidation of anthracene precursors. For 4-hydroxy-5-methoxy derivatives, regioselective functionalization is critical. Use ortho-directing groups (e.g., methoxy) to control substitution patterns.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–120°C) and catalysts (e.g., Lewis acids like AlCl₃ for acylation). For hydroxylation, consider controlled oxidation with MnO₂ or DDQ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity.

Q. How can X-ray crystallography resolve structural ambiguities in anthracenone derivatives like this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation in solvents like DCM/hexane.
  • Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. For example, SHELX’s dual-space algorithms resolve positional disorder in methoxy or hydroxyl groups .
  • Validation : Cross-check bond lengths and angles with similar structures in the Cambridge Structural Database (CSD).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

Answer:

  • Experimental : Acquire high-resolution ¹H/¹³C NMR (500+ MHz) with DEPT and COSY to assign signals. Compare with literature analogs (e.g., 9,10-dihydroanthracenones ).
  • Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Case Study : For anthracene derivatives, torsional angles in the aromatic ring can shift signals; use X-ray data to validate computational models .

Q. What strategies mitigate photodegradation of this compound in light-dependent applications (e.g., photocatalysis)?

Answer:

  • Stabilization : Incorporate electron-withdrawing groups (e.g., nitro) or use protective matrices (e.g., silica nanoparticles).
  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under controlled light (λ = 300–400 nm). Compare half-lives with anthraquinone derivatives .
  • Mechanistic Insight : Use ESR to detect radical intermediates formed during photolysis .

Q. How can computational models predict the environmental fate of this compound?

Answer:

  • QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and toxicity (ECOSAR). Anthracenones with polar substituents (hydroxy, methoxy) typically have higher aqueous solubility but lower log Kow, reducing bioaccumulation .
  • Experimental Validation : Perform OECD 301F (ready biodegradability) tests. Compare with analogous compounds like 9,10-dihydroanthracene-1,4-dione .

Methodological Challenges

Q. How to design a sensor using anthracenone derivatives for detecting metal ions?

Answer:

  • Ligand Design : Functionalize the anthracenone core with chelating groups (e.g., carboxylate or pyridine). For example, anthracene-based sensors with sulfonate groups show selectivity for Fe³⁺ .
  • Signal Transduction : Monitor fluorescence quenching or UV-Vis shifts (Δλ > 50 nm) upon metal binding. Optimize solvent (e.g., DMSO for solubility) and pH (5–7 for stability) .

Q. What are best practices for handling this compound to minimize lab hazards?

Answer:

  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Store in amber vials at 4°C to prevent light/heat degradation .
  • Spill Management : Neutralize with activated charcoal; avoid water to prevent dispersal. Dispose via licensed hazardous waste services .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

Answer:

  • Solvent Effects : Re-run TD-DFT calculations with explicit solvent models (e.g., PCM for ethanol). Anthracenones often exhibit bathochromic shifts in polar solvents .
  • Aggregation : Check for concentration-dependent aggregation via Job’s plot. Dilute samples (<10⁻⁵ M) reduce self-association .

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